molecular formula C20H19N5OS2 B14946181 (5Z)-2-imino-5-{[3-(2-methylpropyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one

(5Z)-2-imino-5-{[3-(2-methylpropyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one

Cat. No.: B14946181
M. Wt: 409.5 g/mol
InChI Key: LBUYHPMRJARHLM-RZZJTRJGSA-N
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Description

(5Z)-2-imino-5-{[3-(2-methylpropyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-2-imino-5-{[3-(2-methylpropyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common method involves the condensation of a thiazolidinone derivative with a pyrazole aldehyde under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(5Z)-2-imino-5-{[3-(2-methylpropyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the imino or thiazolidinone moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in polar solvents such as dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, (5Z)-2-imino-5-{[3-(2-methylpropyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its therapeutic potential. Its ability to interact with specific biological targets makes it a promising lead compound for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique chemical properties can enhance the performance and durability of these materials.

Mechanism of Action

The mechanism of action of (5Z)-2-imino-5-{[3-(2-methylpropyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or disrupt cellular processes by interacting with key proteins. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which allows for diverse chemical reactivity and potential applications. Its structure provides a versatile platform for the development of new materials and pharmaceuticals.

Properties

Molecular Formula

C20H19N5OS2

Molecular Weight

409.5 g/mol

IUPAC Name

(5Z)-2-imino-5-[[3-(2-methylpropyl)-1-phenylpyrazol-4-yl]methylidene]-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one

InChI

InChI=1S/C20H19N5OS2/c1-13(2)10-16-14(12-24(23-16)15-6-4-3-5-7-15)11-17-18(26)25(19(21)28-17)20-22-8-9-27-20/h3-9,11-13,21H,10H2,1-2H3/b17-11-,21-19?

InChI Key

LBUYHPMRJARHLM-RZZJTRJGSA-N

Isomeric SMILES

CC(C)CC1=NN(C=C1/C=C\2/C(=O)N(C(=N)S2)C3=NC=CS3)C4=CC=CC=C4

Canonical SMILES

CC(C)CC1=NN(C=C1C=C2C(=O)N(C(=N)S2)C3=NC=CS3)C4=CC=CC=C4

Origin of Product

United States

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